
2-Chloro-4-(2-methoxypyridin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methoxypyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a pyridinyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methoxypyridin-4-yl)aniline can be synthesized through several methods. One common approach involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-methoxypyridin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methoxypyridin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-methoxypyridin-4-yl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(2-methoxypyridin-4-yl)aniline
- 2-Chloro-4-methoxypyridine
- 4-Chloro-N-(1-methylcyclohexyl)aniline
Uniqueness
2-Chloro-4-(2-methoxypyridin-4-yl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methoxypyridin-4-yl)aniline |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-7-9(4-5-15-12)8-2-3-11(14)10(13)6-8/h2-7H,14H2,1H3 |
Clave InChI |
KEOQKEKBUQUGKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


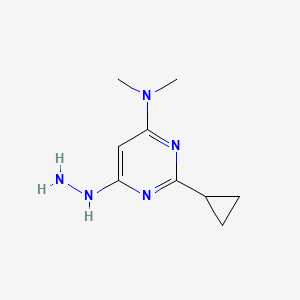
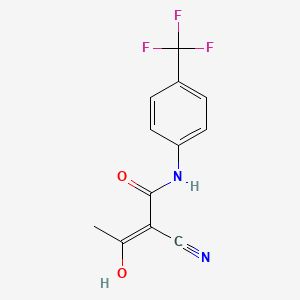

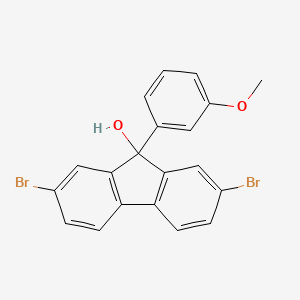
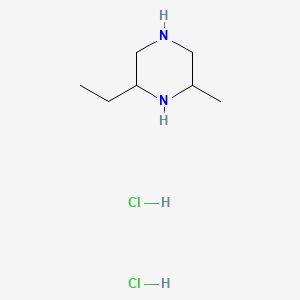
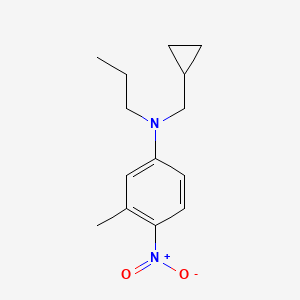
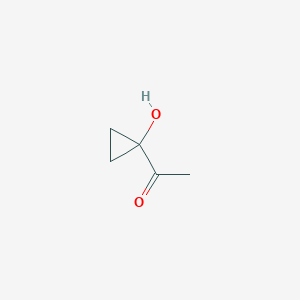
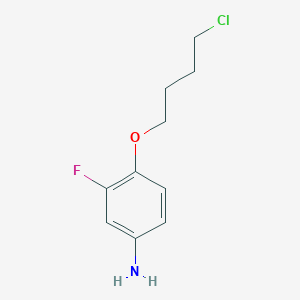
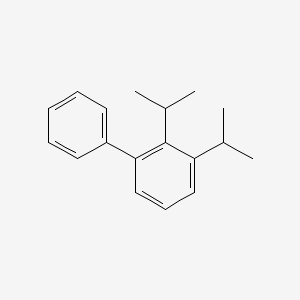
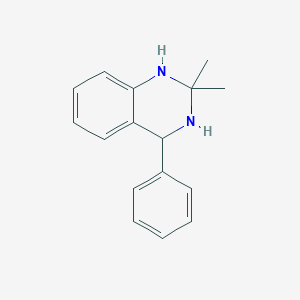
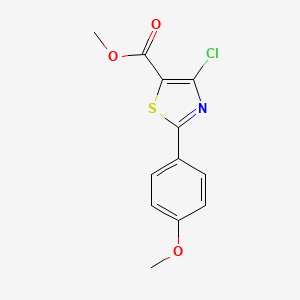

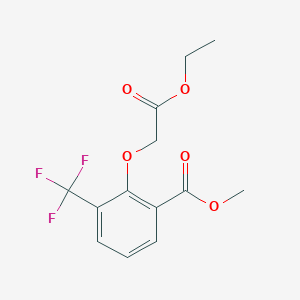
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
